1-Benzylpiperazine-2,6-dione hydrochloride
Overview
Description
1-Benzylpiperazine-2,6-dione hydrochloride is a chemical compound known for its stimulant propertiesThis compound is often compared to other stimulants like amphetamine and methamphetamine due to its similar effects on the central nervous system .
Preparation Methods
The synthesis of 1-Benzylpiperazine-2,6-dione hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of diethanolamine with benzyl chloride under controlled conditions. Another approach is the reaction of piperazine with benzyl bromide in the presence of a base such as sodium hydroxide. Industrial production methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzylpiperazine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential use as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.
Mechanism of Action
The mechanism of action of 1-Benzylpiperazine-2,6-dione hydrochloride involves its interaction with neurotransmitter systems in the brain. It stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced activation of their respective receptors, producing stimulant effects similar to those of amphetamine .
Comparison with Similar Compounds
1-Benzylpiperazine-2,6-dione hydrochloride is often compared to other piperazine derivatives and stimulants, such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive effects and used in research on serotonin receptors.
Amphetamine: A well-known stimulant with similar effects on dopamine and noradrenaline systems but with a different chemical structure.
Methamphetamine: Another stimulant with potent effects on the central nervous system, often used in the treatment of ADHD and obesity.
The uniqueness of this compound lies in its specific chemical structure and its balanced effects on multiple neurotransmitter systems, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzylpiperazine-2,6-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-10-6-12-7-11(15)13(10)8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXCOQNSQCBBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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